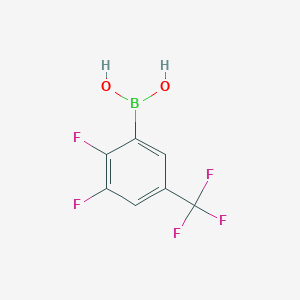

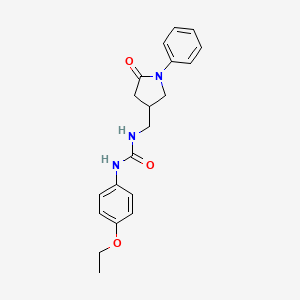

2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its role in various chemical reactions and potential applications in pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of closely related boronic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the coupling of organometallic compounds with boron-containing reagents. For instance, the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid was achieved through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Similarly, 2-chloro-5-(trifluoromethyl)phenylboronic acid was synthesized and characterized by IR, 1H NMR, and 13C NMR, suggesting a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The substitution of the aromatic ring with various groups, such as trifluoromethyl, influences the molecular geometry and electronic properties of the compound. For example, the presence of electron-withdrawing groups like trifluoromethyl has been shown to increase the acidity of the boronic acid . The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy .

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions, including Suzuki coupling and amidation reactions. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to catalyze dehydrative condensation between carboxylic acids and amines, which is relevant for peptide synthesis . The reactivity of this compound in such reactions would likely be influenced by the electron-withdrawing effects of the difluoro and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as acidity and stability, are significantly affected by their substituents. Trifluoromethyl groups, for instance, have been shown to increase the resistance to protodeboronation and affect the pKa values of the boronic acids . The presence of difluoro groups would similarly impact the acidity and stability of this compound. Additionally, the spectroscopic properties, such as NMR chemical shifts and vibrational spectra, provide valuable information about the electronic environment and molecular interactions within the compound .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds .

Pharmacokinetics

The stability of boronic acids is known to be influenced by transesterification with diols .

Result of Action

The result of the action of 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as the presence of diols, which can affect the stability of the boronic acid through transesterification .

Propiedades

IUPAC Name |

[2,3-difluoro-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRKYBWEZSTTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)

![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)